4-Ethoxy-1,5-dihydro-1-benzazepin-2-one

soluble epoxide hydrolase inhibition cardiovascular research inflammation

Researchers optimizing benzazepinone-based sEH inhibitors face inconsistent potency when substituting alkoxy chains without empirical validation. 4-Ethoxy-1,5-dihydro-1-benzazepin-2-one (CAS 186135-56-8) resolves this as a structurally defined reference standard. • sEH IC50: 61.7 nM (human), 240 nM (rat) - 5-fold more potent than the 4-methoxy analog. • Confirmed V1a receptor antagonist activity in HeLa cell cAMP accumulation assays. • Supplied at ≥95% purity; suitable for focused benzazepinone library benchmarking and in vitro ADME profiling (PAMPA, Caco-2, microsomal stability).

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 186135-56-8
Cat. No. B062170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-1,5-dihydro-1-benzazepin-2-one
CAS186135-56-8
Synonyms2H-1-Benzazepin-2-one,4-ethoxy-1,5-dihydro-(9CI)
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC1=CC(=O)NC2=CC=CC=C2C1
InChIInChI=1S/C12H13NO2/c1-2-15-10-7-9-5-3-4-6-11(9)13-12(14)8-10/h3-6,8H,2,7H2,1H3,(H,13,14)
InChIKeyFMQNKWCWDJHOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-1,5-dihydro-1-benzazepin-2-one: Identity & Baseline Characterization


4-Ethoxy-1,5-dihydro-1-benzazepin-2-one (CAS 186135-56-8), also known as 4-ethoxy-1H-benzo[b]azepin-2(5H)-one, is a benzazepinone heterocycle with molecular formula C12H13NO2 and molecular weight 203.24 g/mol . This compound belongs to the 1,5-benzazepin-2-one scaffold class, a privileged structure in medicinal chemistry that has yielded agents targeting diverse receptors including vasopressin V1a/V2, αv integrins, and soluble epoxide hydrolase (sEH) [1]. The 4-ethoxy substitution on the 1,5-dihydrobenzazepinone core distinguishes this specific analog from other alkoxy-substituted or tetrahydro derivatives within the same chemical series.

4-Ethoxy-1,5-dihydro-1-benzazepin-2-one: Why Generic Analogs Fail


Benzazepinone derivatives exhibit profound divergence in target engagement and potency depending on substitution pattern and ring saturation state. The 4-ethoxy-1,5-dihydro configuration confers a distinct electronic and steric profile compared to 4-methoxy, 4-propoxy, or fully saturated tetrahydro analogs, directly impacting receptor binding pocket complementarity [1]. For example, within the soluble epoxide hydrolase (sEH) inhibitor series, minor alkoxy chain length alterations (ethoxy vs. methoxy vs. propoxy) can shift IC50 values by an order of magnitude due to optimized hydrophobic interactions in the enzyme's catalytic tunnel [2]. Furthermore, the 1,5-dihydro oxidation state influences conformational rigidity and π-stacking capacity relative to tetrahydrobenzazepinones, which in turn modulates selectivity across related receptor subtypes such as V1a vs. V2 vasopressin receptors or αvβ3 vs. αvβ5 integrins [3]. Generic substitution without empirical verification therefore risks complete loss of activity or introduction of confounding off-target effects in mechanistic studies.

4-Ethoxy-1,5-dihydro-1-benzazepin-2-one: Quantitative Differentiation Evidence


sEH Inhibition Potency vs. Methoxy Analog

The 4-ethoxy-1,5-dihydro-1-benzazepin-2-one exhibits IC50 values of 61.7 nM against human sEH and 240 nM against rat sEH in cell-free assays [1]. In contrast, the 4-methoxy analog (BDBM50417983, CHEMBL1672128) displays markedly weaker inhibition with an IC50 of 302 nM against sEH under comparable assay conditions [2]. This 5-fold differential in human enzyme potency (61.7 nM vs. 302 nM) underscores the critical contribution of the ethoxy substituent's extended hydrophobic reach within the enzyme's active site compared to the truncated methoxy group.

soluble epoxide hydrolase inhibition cardiovascular research inflammation

V1a Vasopressin Receptor Antagonism Profile

4-Ethoxy-1,5-dihydro-1-benzazepin-2-one has been evaluated for antagonist activity at the human V1a vasopressin receptor expressed in HeLa cells, demonstrating inhibition of AVP-induced cAMP accumulation [1]. While quantitative affinity data (Ki) for this specific assay remains proprietary or incompletely reported, the compound's classification as a V1a antagonist aligns with the broader benzazepinone pharmacophore recognized for dual V1a/V2 modulation [2]. In contrast, the clinically studied benzazepine derivative mozavaptan (OPC-31260) exhibits pronounced V2 selectivity (IC50 = 14 nM for V2 vs. 1.2 μM for V1a, ~85-fold selective) [3], whereas the 4-ethoxy-1,5-dihydrobenzazepinone scaffold has been implicated in balanced V1a/V2 antagonism in patent literature [4]. This differentiated V1a engagement profile may offer utility distinct from V2-selective tool compounds.

vasopressin receptor V1a antagonist cardiovascular pharmacology

Lipophilicity and Metabolic Stability Comparison

The 4-ethoxy group on 4-ethoxy-1,5-dihydro-1-benzazepin-2-one (calculated LogP ~1.8-2.2) imparts increased lipophilicity compared to the 4-methoxy analog (calculated LogP ~1.2-1.6) and substantially higher than the unsubstituted 1,5-dihydro-1-benzazepin-2-one (calculated LogP ~0.8-1.2) . This incremental lipophilicity, derived from the ethyl ether extension, is predicted to enhance passive membrane permeability and blood-brain barrier penetration potential, consistent with structure-property relationships established for CNS-penetrant benzazepine derivatives [1]. Conversely, the ethoxy group introduces a site of potential oxidative O-dealkylation not present in 4-alkyl or 4-hydrogen analogs, which may influence in vivo clearance rates.

ADME prediction drug-like properties medicinal chemistry optimization

4-Ethoxy-1,5-dihydro-1-benzazepin-2-one: Validated Research Applications


sEH Inhibitor Probe Development

The 4-ethoxy-1,5-dihydro-1-benzazepin-2-one serves as a structurally defined sEH inhibitor scaffold with IC50 values of 61.7 nM (human) and 240 nM (rat) [1], positioning it as a tractable starting point for medicinal chemistry optimization. Its 5-fold potency advantage over the corresponding 4-methoxy analog [2] makes it the preferred choice when evaluating benzazepinone-based sEH probes in enzymatic assays. The differential human vs. rodent potency also supports its use in cross-species pharmacodynamic studies where human enzyme inhibition is the primary readout.

V1a Receptor Pharmacology Studies

With documented functional antagonist activity at human V1a receptors expressed in HeLa cells [1], this compound offers a non-peptide entry point for investigating V1a-mediated signaling pathways distinct from V2-selective benzazepines like mozavaptan or tolvaptan. It is applicable in cellular cAMP accumulation assays where inhibition of AVP-induced responses is the measured endpoint [1], and may serve as a comparator compound when screening novel V1a antagonists.

SAR Studies on Benzazepinone Core

The 4-ethoxy-1,5-dihydro substitution pattern represents a specific combination of ring saturation (1,5-dihydro vs. tetrahydro) and alkoxy chain length (ethoxy vs. methoxy/propoxy) that can be systematically compared in SAR campaigns [1]. Researchers designing focused benzazepinone libraries can use this compound as a reference standard to benchmark the impact of 4-position modifications on target engagement, lipophilicity, and metabolic stability [2].

CNS Penetration and ADME Profiling

Given the predicted logP increase of approximately 0.6-1.0 units relative to unsubstituted or 4-methoxy analogs [1], this compound is suitable for in vitro permeability (PAMPA, Caco-2) and metabolic stability (microsomal, hepatocyte) assessments to empirically validate the impact of the 4-ethoxy group on ADME properties. Such data inform lead optimization decisions for CNS-targeted benzazepinone programs where balancing permeability and metabolic liability is critical.

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